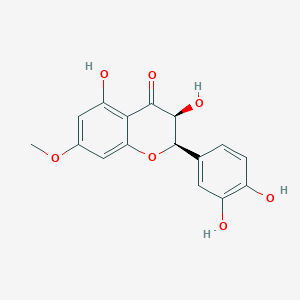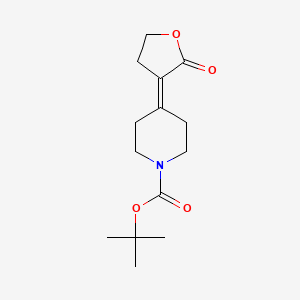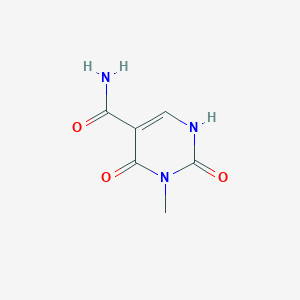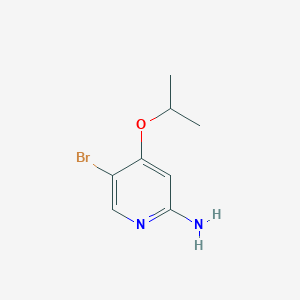
2-((3-(8-Bromonaphthalen-1-yl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 8-bromo-1-naphthalenyl acetylene with tetrahydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Wissenschaftliche Forschungsanwendungen
2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-[[3-(8-Bromo-1-naphthalenyl)-2-propyn-1-yl]oxy]tetrahydro-2H-pyran can be compared with other similar compounds, such as:
2-(2-Bromoethoxy)tetrahydro-2H-pyran: This compound has a similar structure but with a different substituent at the 3-position.
2-[(3-Bromo-2-propyn-1-yl)oxy]tetrahydro-2H-pyran: Another similar compound with variations in the substituent groups.
Eigenschaften
Molekularformel |
C18H17BrO2 |
|---|---|
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
2-[3-(8-bromonaphthalen-1-yl)prop-2-ynoxy]oxane |
InChI |
InChI=1S/C18H17BrO2/c19-16-10-4-8-14-6-3-7-15(18(14)16)9-5-13-21-17-11-1-2-12-20-17/h3-4,6-8,10,17H,1-2,11-13H2 |
InChI-Schlüssel |
HSFKKPNXXHEENC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CC2=CC=CC3=C2C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)



![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)

![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)

